molecular formula C9H7BrN2O3 B2581389 6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 2225144-55-6

6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2581389
CAS RN: 2225144-55-6
M. Wt: 271.07
InChI Key: YFXQVBVQGGVTBU-UHFFFAOYSA-N
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Description

6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, commonly known as Br-nitro-DMI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound possesses a unique chemical structure, which makes it an attractive target for drug development.

Scientific Research Applications

Synthesis of Quinoline Derivatives

"6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one" serves as a crucial intermediate in the synthesis of quinoline derivatives, which are significant for their diverse biological activities. For instance, it has been utilized in the synthesis of PI3K/mTOR inhibitors, showcasing its importance in developing compounds with potential anticancer activities. The detailed synthesis process involves multiple steps, including nitration, chlorination, alkylation, reduction, and substitution, demonstrating its versatility and applicability in creating biologically active molecules (Fei Lei et al., 2015).

Biological Activities and Drug Research

This compound has also been explored for its biological activities, particularly in drug research targeting cancer. A study focused on a novel dihydroisoquinoline-derived hydroxamic acid, a derivative of "this compound," reported its synthesis and evaluated its cytotoxic activity against human hepatocarcinoma cell lines. This research highlights the compound's potential in therapeutic applications, underlining the significance of hydroxamic acid derivatives in enhancing the efficacy of treatments (Hassen Ben Salah et al., 2014).

Photolabile Protecting Groups

In another domain, derivatives of "this compound" have been evaluated as photolabile protecting groups for carboxylic acids. These studies suggest that brominated hydroxyquinoline, closely related to the discussed compound, demonstrates greater efficiency and sensitivity to multiphoton excitation than other photolabile groups. This application is particularly relevant in biological studies, where such protecting groups facilitate the controlled release of bioactive molecules in response to light, showcasing the compound's utility in innovative experimental methodologies (O. Fedoryak et al., 2002).

properties

IUPAC Name

6-bromo-7-nitro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c10-7-3-5-1-2-11-9(13)6(5)4-8(7)12(14)15/h3-4H,1-2H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXQVBVQGGVTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC(=C(C=C21)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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